molecular formula C9H15N3S B2565556 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 911208-58-7

5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2565556
CAS No.: 911208-58-7
M. Wt: 197.3
InChI Key: OMLBZEUZJCUBLC-UHFFFAOYSA-N
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Description

5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentylethanamine with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or receptor function. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the cyclopentylethyl group.

    5-(2-cyclopentylethyl)-1,3,4-oxadiazole: Another heterocyclic compound with a different ring structure but similar substituents.

    2-cyclopentylethanamine: A precursor in the synthesis of 5-(2-cyclopentylethyl)-4H-1,2,4-triazole-3-thiol.

Uniqueness

The uniqueness of this compound lies in its specific combination of the triazole ring and the cyclopentylethyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c13-9-10-8(11-12-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBZEUZJCUBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=S)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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